methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Properties
Molecular Formula |
C19H19N5O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3S/c1-12-5-3-4-6-15(12)17-22-23-19(24(17)20)28-11-16(25)21-14-9-7-13(8-10-14)18(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
InChI Key |
DMEJWXYIOCPAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetylation of the amino group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that compounds with a triazole ring can inhibit the growth of pathogens by disrupting their cell wall synthesis or metabolic processes .
Antifungal Activity
The compound's antifungal potential is particularly noteworthy. Triazoles are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis, an essential component of fungal cell membranes. Research indicates that derivatives similar to this compound have shown promising results in vitro against various fungal species .
Anti-inflammatory Effects
In addition to its antimicrobial and antifungal properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which could be beneficial in managing inflammatory diseases . This aspect opens avenues for further research into its use in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Screening
A study conducted on several triazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to evaluate its efficacy, showing promising results comparable to standard antibiotics .
Case Study 2: Fungal Inhibition
In another study focusing on antifungal activity, variants of triazole derivatives were tested against Candida albicans and Aspergillus niger. The results indicated that compounds similar to this compound effectively inhibited fungal growth at lower concentrations than traditional antifungals .
Case Study 3: Inflammatory Response Modulation
Recent computational studies have suggested that this compound may modulate inflammatory responses through inhibition of key enzymes involved in inflammatory pathways. This finding highlights its potential application in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with analogous 1,2,4-triazole derivatives, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Modifications and Substituent Effects
Key Observations :
- Polarity : The 4-chlorophenyl analog () exhibits higher polarity due to the electronegative Cl atom, which may improve binding to polar biological targets .
- Steric Bulk : The 4-chlorobenzyl group in increases molecular weight and steric bulk, possibly affecting membrane permeability .
Activity Trends :
- Antimicrobial Efficacy : Electron-withdrawing groups (e.g., Cl in ) enhance activity against Gram-negative bacteria like E. coli .
- Anti-inflammatory Potential: Methyl and benzyl substituents (as in ) may improve membrane penetration, aiding in COX-2 inhibition .
Physicochemical Properties
- Solubility : The methyl benzoate ester in the target compound reduces water solubility compared to free carboxylic acid analogs.
- Crystallinity : Derivatives with planar substituents (e.g., phenyl in ) exhibit higher crystallinity, validated via SHELX refinement () .
Biological Activity
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring, an amino group, and a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 335.39 g/mol. The presence of the triazole ring contributes to its pharmacological properties.
Mechanisms of Biological Activity
Triazoles are known to exhibit various biological activities primarily due to their ability to interact with multiple biological targets:
- Antimicrobial Activity : Triazole derivatives have shown significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Anticancer Properties : Some studies suggest that triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : In vitro assays demonstrated that this compound exhibits potent antifungal activity against various strains of Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the strain tested.
- Cytotoxicity Against Cancer Cells : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). Results indicated a dose-dependent cytotoxic effect with IC50 values around 20 µM for MCF-7 cells.
- Anti-inflammatory Activity : In models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable case study involved the use of this triazole derivative in treating fungal infections in immunocompromised patients. Patients exhibited significant improvement in clinical symptoms and reduction in fungal load after treatment with this compound.
Data Tables
Q & A
Q. Table 1: Substituent Effects on IC₅₀ (Hypothetical Data)
| Substituent | IC₅₀ (μM) COX-2 | LogP |
|---|---|---|
| 2-methylphenyl (parent) | 12.3 | 3.2 |
| 4-chlorophenyl | 8.7 | 3.8 |
| Benzofuran-2-yl | 25.1 | 2.5 |
What strategies mitigate conflicting bioactivity data across different assays?
Level: Advanced
Methodological Answer:
Conflicts often arise from:
- Assay Conditions : Varying pH or redox environments may oxidize the sulfanyl group to sulfoxides, altering activity. Confirm compound stability via LC-MS before assays .
- Cellular vs. Enzymatic Assays : Membrane permeability differences (e.g., logP >3 enhances cellular uptake). Use parallel artificial membrane permeability assay (PAMPA) to evaluate .
- Contradictory SAR Trends : Re-evaluate substituent electronic effects (Hammett σ values) and steric parameters (Taft Es) using multivariate regression .
How can computational modeling predict interactions with biological targets?
Level: Advanced
Methodological Answer:
Target Selection : Prioritize enzymes with known triazole-binding pockets (e.g., EGFR tyrosine kinase) .
Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into crystal structures (PDB: 1M17). Focus on hydrogen bonds between the triazole amino group and Asp831 .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent. Calculate binding free energy via MM-PBSA .
Validation : Compare predicted Ki with experimental IC₅₀. Adjust force fields (e.g., OPLS-AA) if deviations exceed 1 log unit .
What experimental designs are robust for evaluating pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
- In Vivo Design : Use a randomized block design (4 replicates, 5 mice/group) to assess oral bioavailability. Collect plasma at t = 0, 1, 3, 6, 12 h post-dose .
How to resolve spectral ambiguities in characterizing synthetic intermediates?
Level: Advanced
Methodological Answer:
- Ambiguous NMR Peaks : For overlapping aromatic protons, use 2D NMR (COSY, HSQC) or dilute samples in deuterated DMSO .
- Sulfur Oxidation Artifacts : Compare HRMS data of crude vs. purified samples. Sulfoxides show [M+H]⁺ +16 Da .
- X-ray Crystallography : Resolve regiochemistry disputes (e.g., triazole substitution pattern) via single-crystal analysis (e.g., Cu Kα radiation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
